molecular formula C7H5N3O2 B105581 Pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 37538-68-4

Pyrido[3,2-d]pyrimidine-2,4-diol

Cat. No. B105581
CAS RN: 37538-68-4
M. Wt: 163.13 g/mol
InChI Key: BJLUORNGPCXNHM-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that is part of a broader class of pyrido[3,2-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The pyrido[3,2-d]pyrimidine scaffold is characterized by the fusion of pyridine and pyrimidine rings, which can be further functionalized to yield a variety of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines has been achieved through regioselective cross-coupling reactions. Two alternative routes have been reported, starting from 2,4-dichloro- or 2-chloro-4-isopropylsulfanyl-pyrido[3,2-d]pyrimidine. These routes involve palladium-catalyzed reactions with a regioselective chlorine discrimination, leading to the targeted compounds. The use of an isopropylsulfanyl group as a temporary protecting group has been shown to be effective in this context . Additionally, efficient one-pot synthesis methods have been developed, involving regioselective S(N)Ar and palladium-catalyzed reactions, starting from 2,4-dichloropyrido[3,2-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives can be complex and diverse. For instance, N-substituted pyrido[4,3-d]pyrimidines have been synthesized to form self-assembled rosettes and nanotubes, demonstrating the potential for these compounds to organize into higher-order structures. X-ray crystallographic analysis has provided insights into the supermacrocyclic structures formed by these molecules .

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidines can undergo various chemical reactions, which are essential for the synthesis of different derivatives. For example, the intermolecular aza-Wittig reaction followed by heterocyclization has been used to synthesize pyrido[2,3-d]pyrimidine derivatives . Additionally, the chemistry of pyrido[3,4-d]pyrimidines has been explored, with a focus on the reactivity of substituents attached to the ring carbon and nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives can vary significantly depending on their structural diversity. For example, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown a broad range of solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values, reflecting their varied biopharmaceutical properties . Moreover, the synthesis of pyrido[3,2-d]pyrimidine-2,4-diones has been achieved through different synthetic routes, highlighting the versatility of these compounds .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Pyrido[3,2-d]pyrimidine derivatives are synthesized through various routes, including hetero-cyclization and condensation processes. For instance, a study demonstrated the synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones derivatives using two efficient synthetic routes, highlighting their chemical versatility (Mamouni et al., 2003).
  • Another approach involves the hetero-Diels–Alder reaction, which allows the synthesis of Pyrido[3,2-d]pyrimidine derivatives from easily available materials, indicating a straightforward method for creating these compounds (Majumdar et al., 2010).

2. Biological and Pharmacological Activities

  • Pyrido[3,2-d]pyrimidines have shown a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and kinase inhibition properties. This indicates their potential in pharmaceutical and medicinal applications (Yadav & Shah, 2020).
  • They are also researched for their role as phosphodiesterase type 4 inhibitors, which have implications in treating conditions like asthma and chronic obstructive pulmonary disease (Taltavull et al., 2010).

3. Synthetic and Chemical Reactions

  • Pyrido[3,2-d]pyrimidines are involved in various chemical reactions, such as selective cross-coupling reactions, which are crucial for the synthesis of highly functionalized products. This showcases their importance in synthetic chemistry (Tikad et al., 2009).
  • The chemical reactions of Pyrido[3,2-d]pyrimidines also involve regioselective SNAr and palladium-catalyzed reactions, highlighting their reactivity and the potential for diverse chemical modifications (Tikad et al., 2006).

Future Directions

The future directions for the study of Pyrido[3,2-d]pyrimidine-2,4-diol are vast. It is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will represent the complete medicinal and pharmacological profile of pyrido pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLUORNGPCXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344317
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,2-d]pyrimidine-2,4-diol

CAS RN

37538-68-4
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37538-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yang, M Wang, X Li, N Fan, L Xue, H Li… - Chemical Research in …, 2017 - Springer
A series of 6-thienylethenyl, 6-polyphenyl arylethenyl, 6-thienylethyl and 6-polyphenyl arylethyl derivatives of 2,4-diaminopyrido[3,2-d]pyrimidine for targeting dihydrofolate reductase(…
Number of citations: 3 link.springer.com

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